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molecular formula C23H27NO3 B012065 Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate CAS No. 94497-53-7

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

Cat. No. B012065
M. Wt: 365.5 g/mol
InChI Key: CBBXAIYXFKPCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214202

Procedure details

First, 125 g (0.51 mole) of 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-acetaminonaphthalene was dissolved in 625 ml of CH2Cl2. To this solution, 206 ml of dimethylaniline and 116.6 g (0.51×1.1 mole) of phosphorus pentachloride were added in this order at -25° C. under a nitrogen atmosphere, and the mixture was stirred at the same temperature for 1.5 hours. To this reaction mixture was added dropwise 2.06 l of methanol, after which the cooling bath was removed and the stirring of the mixture was continued for 2 hours (at -25° C. to room temperature). Furthermore, this reaction mixture was cooled to -25° C., and 306 ml of dimethylaniline and 101.1 g (1.01×0.51 mole) of terephthalic chloride were added thereto in this order. The mixture was stirred at -20° C. to -30° C. for 1 hour. After the reaction was completed, the reaction mixture was poured into 2.6 l of chilled 1N hydrochloric acid, and the mixture was extracted with 1.3 l of CH2Cl2. The CH2Cl2 layer was washed with 2.6 l of 1N hydrochloric acid, 4 l of water, 5% aqueous solution of sodium bicarbonate and 4 l of water in this order. After drying over MgSO4, the solution was evaporated to dryness. To this residue was added 740 ml methanol, and the mixture was allowed to stand overnight, resulting in 151 g (81%) of the above-described compound.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
206 mL
Type
reactant
Reaction Step Two
Quantity
116.6 g
Type
reactant
Reaction Step Two
Quantity
306 mL
Type
reactant
Reaction Step Three
Quantity
101.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.06 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:11]2[C:6](=[CH:7][C:8]([NH:12][C:13]([CH3:15])=[O:14])=[CH:9][CH:10]=2)[C:5]([CH3:17])([CH3:16])[CH2:4][CH2:3]1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl.C(Cl)(=O)C1[CH:43]=[CH:42][C:38]([C:39](Cl)=[O:40])=[CH:37][CH:36]=1.Cl.[CH3:47][OH:48]>C(Cl)Cl>[CH3:1][C:2]1([CH3:18])[CH2:3][CH2:4][C:5]([CH3:17])([CH3:16])[C:6]2[CH:7]=[C:8]([NH:12][C:13]([C:15]3[CH:36]=[CH:37][C:38]([C:39]([O:48][CH3:47])=[O:40])=[CH:42][CH:43]=3)=[O:14])[CH:9]=[CH:10][C:11]1=2

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)NC(=O)C)(C)C)C
Name
Quantity
625 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
206 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
116.6 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
306 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
101.1 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.06 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the cooling bath was removed
STIRRING
Type
STIRRING
Details
the stirring of the mixture
WAIT
Type
WAIT
Details
was continued for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
(at -25° C. to room temperature)
STIRRING
Type
STIRRING
Details
The mixture was stirred at -20° C. to -30° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 1.3 l of CH2Cl2
WASH
Type
WASH
Details
The CH2Cl2 layer was washed with 2.6 l of 1N hydrochloric acid, 4 l of water, 5% aqueous solution of sodium bicarbonate and 4 l of water in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
To this residue was added 740 ml methanol
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)NC(=O)C1=CC=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 151 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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